molecular formula C25H29N3O3 B2707191 1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one CAS No. 1775297-98-7

1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2707191
CAS No.: 1775297-98-7
M. Wt: 419.525
InChI Key: LHSASBSGYDGWAB-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a piperidine core substituted with a 1,2,4-oxadiazol-5-ylmethyl group at the 4-position and a 4-phenylbutan-1-one moiety at the 1-position. The 1,2,4-oxadiazole ring is further substituted with a 4-methoxyphenyl group, which introduces electron-donating properties. Its molecular formula is C₃₂H₃₃N₃O₃ (approximate molar mass: 519.63 g/mol), though exact parameters may vary based on stereochemistry and synthesis routes.

Properties

IUPAC Name

1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-30-22-12-10-21(11-13-22)25-26-23(31-27-25)18-20-14-16-28(17-15-20)24(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,20H,5,8-9,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSASBSGYDGWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the methoxyphenyl group: This step involves the use of a methoxyphenyl derivative, which is introduced via a nucleophilic substitution reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction, often involving a precursor such as a diamine.

    Final coupling: The final step involves coupling the oxadiazole and piperidine moieties, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated piperidine derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : The ability to cross the blood-brain barrier indicates potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activity, which may extend to this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntimicrobialEffective against various microbial strains

Case Studies and Research Findings

Several studies have explored similar compounds with related structures:

  • Study on Oxadiazole Derivatives : Research demonstrated that derivatives containing oxadiazole showed significant anti-cancer properties, particularly against breast cancer cell lines. This suggests that the oxadiazole component in our compound may confer similar benefits.
  • Neuroimaging Applications : Compounds with piperidine and oxadiazole structures have been investigated as potential PET ligands for visualizing brain targets. This highlights their utility in neurological research and diagnostics.

Mechanism of Action

The mechanism of action of 1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its methoxyphenyl-oxadiazole-piperidine architecture. Below is a detailed comparison with analogs from published literature and patents:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Structural Differences Pharmacological Implications Reference
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine - 4-fluorophenyl replaces 4-methoxyphenyl on oxadiazole
- Ethylbenzoyl replaces phenylbutanone at piperidine N-position
Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to methoxy group. Ethylbenzoyl may alter pharmacokinetics (e.g., CYP450 interactions) .
3-Methyl-1-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-butan-1-one - Pyridin-4-yl replaces methoxyphenyl on oxadiazole
- Methoxy linker between oxadiazole and piperidine
Pyridine’s basicity could improve blood-brain barrier penetration. Methoxy linker may increase conformational flexibility, affecting target binding .
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6) - Piperazine core instead of piperidine
- Thiophen-2-yl and trifluoromethyl groups
Piperazine’s basicity enhances solubility. Thiophene and CF₃ groups may improve receptor affinity (e.g., serotonin/dopamine targets) but increase hepatotoxicity risk .

Key Findings :

In contrast, 4-fluorophenyl (in the ethylbenzoyl analog) enhances oxidative stability but reduces solubility due to hydrophobicity . Pyridin-4-yl substitution (as in the European patent compound) introduces nitrogen-mediated hydrogen bonding, which may improve binding to CNS targets like monoamine transporters .

Synthetic Accessibility :

  • The methoxyphenyl-oxadiazole-piperidine scaffold is synthetically challenging due to steric hindrance during oxadiazole cyclization. Analogues with simpler substituents (e.g., pyridine or fluorine) are more straightforward to synthesize .

Biological Activity

The compound 1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-4-phenylbutan-1-one is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound based on various studies, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The molecular formula for this compound is C26H29N3O4C_{26}H_{29}N_{3}O_{4} with a molecular weight of approximately 447.53 g/mol. The structure features a piperidine ring and an oxadiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. In a study by Dhumal et al. (2021), various 1,3,4-oxadiazole derivatives were tested against Mycobacterium bovis BCG and showed promising results in inhibiting bacterial growth. The binding affinity to the active site of mycobacterial enoyl reductase (InhA) was particularly noted as a mechanism of action .

CompoundActivity Against Mycobacterium bovisIC50 Value
8aStrong inhibitionNot specified
8bStrong inhibitionNot specified

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. A study highlighted that compounds with similar structural frameworks demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways effectively .

Anticancer Activity

Preliminary studies indicate that certain oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, compounds with piperidine and oxadiazole structures were found to disrupt cancer cell proliferation in several assays .

Case Study 1: Synthesis and Characterization

A comprehensive study synthesized various oxadiazole derivatives, including the target compound. Characterization through NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds. The study reported significant analgesic and anti-inflammatory activities in vivo .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on related compounds revealed that these derivatives bind effectively to target proteins involved in disease mechanisms, such as cyclooxygenase enzymes in inflammation and kinases in cancer pathways. This reinforces the hypothesis regarding their therapeutic potential .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:
The synthesis typically involves multi-step processes, starting with the formation of the 1,2,4-oxadiazole ring. A common approach is the condensation of amidoximes with activated carbonyl groups, followed by coupling with a piperidine derivative. For example:

Oxadiazole formation : React 4-methoxybenzamidoxime with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or DCC) .

Piperidine functionalization : Introduce the piperidinylmethyl group via nucleophilic substitution or reductive amination .

Final coupling : Attach the 4-phenylbutan-1-one moiety using a ketone-amine coupling reaction, optimized with catalysts like EDCI/HOBt .

Key Challenges : Side reactions during oxadiazole formation require strict temperature control (0–5°C) and inert atmospheres. Purification of intermediates often involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical methods are most effective for structural confirmation and purity assessment?

Answer:
A combination of spectroscopic and chromatographic techniques is critical:

Method Parameters Purpose Reference
¹H/¹³C NMR DMSO-d₆ or CDCl₃; δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group)Confirm substitution patterns and regiochemistry of oxadiazole
HPLC C18 column, methanol/sodium acetate buffer (65:35, pH 4.6), flow rate 1.0 mL/minPurity analysis (>98%) and detection of polar byproducts
X-ray crystallography Single-crystal diffraction (Mo-Kα radiation, 100 K)Resolve ambiguities in piperidine ring conformation and oxadiazole orientation

Note : Mass spectrometry (ESI-TOF) should confirm the molecular ion peak [M+H]⁺ with <2 ppm error .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

Answer:
Key strategies include:

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the phenyl ring to improve aqueous solubility. LogP reduction from ~4.2 to <3.5 enhances bioavailability .
  • Metabolic stability : Replace the methoxy group with a trifluoromethyl group to slow CYP450-mediated demethylation .
  • Plasma protein binding : Use equilibrium dialysis to measure binding percentages; aim for <90% to ensure free fraction availability .

Validation : Parallel artificial membrane permeability assays (PAMPA) and hepatic microsome stability tests (e.g., rat liver microsomes, 1 mg/mL protein) are critical .

Advanced: How to resolve contradictions in biological activity between enzyme inhibition and cell-based assays?

Answer:
Discrepancies often arise from off-target effects or assay conditions:

Orthogonal validation :

  • Use surface plasmon resonance (SPR) to measure direct target binding affinity.
  • Compare IC₅₀ values in enzyme vs. cell lysate (e.g., ATP concentrations adjusted to physiological levels) .

Cell permeability : Measure intracellular compound levels via LC-MS/MS. Poor permeability (e.g., Papp <1×10⁻⁶ cm/s in Caco-2 assays) may explain weak cell-based activity .

Buffer optimization : Replace Tris-based buffers with HEPES (pH 7.4) to avoid metal chelation interference .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Handling : Use fume hoods for steps involving volatile reagents (e.g., POCl₃).
  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory .
  • Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .
  • Emergency response : For skin contact, wash immediately with 10% polyethylene glycol 400 solution .

Advanced: How can computational modeling predict neurological target interactions?

Answer:

Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., serotonin 5-HT₂A). Key interactions:

  • Hydrogen bonding between the oxadiazole nitrogen and Thr134.
  • π-π stacking of the phenyl group with Phe231 .

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .

Validation : Compare predicted Ki with radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) .

Basic: What are common byproducts during synthesis, and how are they addressed?

Answer:

Byproduct Source Mitigation
1,3,4-Oxadiazole isomer Improper cyclizationUse microwave-assisted synthesis (100°C, 10 min) to favor 1,2,4-isomer
N-Oxide derivatives Oxidation of piperidineAdd 1% ascorbic acid to reaction mixtures
Dimerization Radical couplingConduct reactions under nitrogen with BHT inhibitor

Advanced: How to design structure-activity relationship (SAR) studies for optimizing potency?

Answer:

  • Core modifications : Replace the piperidine ring with morpholine to assess steric effects.
  • Substituent scanning : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring .
  • Bioisosteres : Substitute the oxadiazole with a 1,2,4-triazole to evaluate metabolic stability .
  • Data analysis : Use 3D-QSAR (CoMFA) with leave-one-out cross-validation (q² >0.5 acceptable) .

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